molecular formula C4H8ClN3O B140951 beta-Alacleatinine hydrochloride CAS No. 15231-28-4

beta-Alacleatinine hydrochloride

Cat. No.: B140951
CAS No.: 15231-28-4
M. Wt: 149.58 g/mol
InChI Key: LEJUROSLRPXDTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alacleatinine hydrochloride typically involves the reaction of beta-alanine with specific reagents under controlled conditions. One common method includes the use of l-aspartate-α-decarboxylase (ADC) as a key enzyme to convert l-aspartic acid into beta-alanine . This biological route is preferred due to its efficiency and environmental safety.

Industrial Production Methods

Industrial production of this compound often employs a combination of chemical and biological methods. For instance, the chemical synthesis might involve the reaction of ammonia with beta-propiolactone, while the biological synthesis leverages the enzymatic conversion of l-aspartic acid . These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Beta-Alacleatinine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solutions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different scientific applications.

Scientific Research Applications

Beta-Alacleatinine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Beta-Alanine: A naturally occurring beta amino acid that serves as a precursor to carnosine.

    L-Alanine: An alpha amino acid involved in protein synthesis.

    Pantothenic Acid: A vitamin that is a component of coenzyme A.

Uniqueness

Beta-Alacleatinine hydrochloride is unique due to its enhanced stability and higher efficacy in increasing muscle carnosine levels compared to its analogs . This makes it particularly valuable in applications requiring prolonged endurance and reduced fatigue.

Properties

IUPAC Name

2-amino-4,5-dihydro-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H2,(H3,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJUROSLRPXDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(NC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574140
Record name 2-Amino-5,6-dihydropyrimidin-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15231-28-4
Record name 2-Amino-5,6-dihydropyrimidin-4(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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